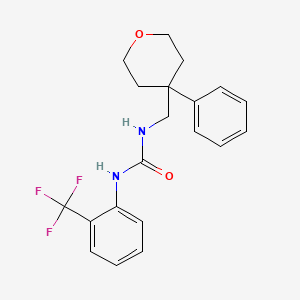
1-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as PTPU and is a urea derivative that possesses both phenyltetrahydropyran and trifluoromethyl groups.
Scientific Research Applications
Hydrogel Formation and Material Properties
One study discusses a urea derivative that forms hydrogels in a range of acids, where the gel's physical properties can be tuned by the identity of the anion. This indicates the potential for urea derivatives, including the one , to be used in creating materials with specific mechanical and rheological properties for various applications, such as biomedical engineering or smart materials (Lloyd & Steed, 2011).
Anticancer Activity
Another study synthesizes and evaluates the cytotoxicity of 1-aryl-3-(2-chloroethyl) ureas on human adenocarcinoma cells, suggesting the potential use of certain urea derivatives as anticancer agents. This underscores the possibility of exploring similar compounds for their anticancer properties (Gaudreault et al., 1988).
Chemical Synthesis and Characterization
Multicomponent Reactions and Catalysis
A study on the use of urea as a novel organo-catalyst in multicomponent reactions for synthesizing a diverse array of functionalized pyrans and heterocyclic scaffolds at room temperature exemplifies the role of urea derivatives in facilitating eco-friendly chemical syntheses. This highlights their potential application in green chemistry and sustainable manufacturing processes (Brahmachari & Banerjee, 2014).
Agricultural Chemistry
Urea derivatives have also been explored for their acaricidal activity, indicating their potential use in agricultural chemistry to protect crops from mite infestations. This suggests a role for urea derivatives in developing new pesticides or agrochemicals (Xie Xian-ye, 2007).
properties
IUPAC Name |
1-[(4-phenyloxan-4-yl)methyl]-3-[2-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F3N2O2/c21-20(22,23)16-8-4-5-9-17(16)25-18(26)24-14-19(10-12-27-13-11-19)15-6-2-1-3-7-15/h1-9H,10-14H2,(H2,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDVVZBOTGZGLLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)NC2=CC=CC=C2C(F)(F)F)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-acetamidophenyl)acetamide](/img/structure/B2559287.png)
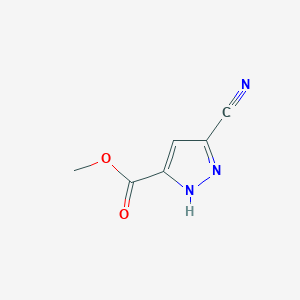
![2,3,5,6-tetramethyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzenesulfonamide](/img/structure/B2559291.png)
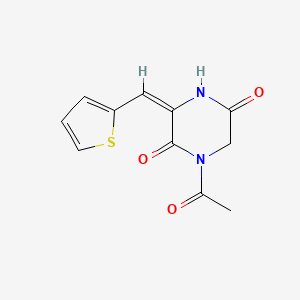
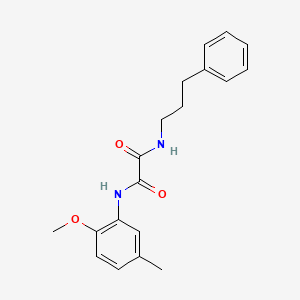
![2-chlorobenzaldehyde [3-methyl-7-(2-methyl-2-propenyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone](/img/structure/B2559296.png)
![2-Methyl-3-phenyl-5-propan-2-yl-7-pyrrolidin-1-ylpyrazolo[1,5-a]pyrimidine](/img/structure/B2559300.png)
![3-(5-bromothiophen-2-yl)-N'-[(E)-(2-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2559301.png)

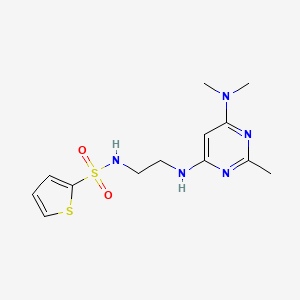


![6-[4-(1-Methylpyrazol-4-yl)sulfonyl-1,4-diazepan-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2559308.png)